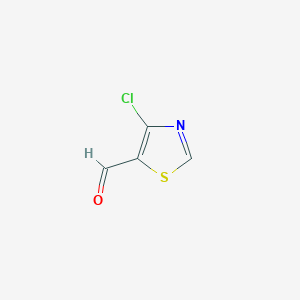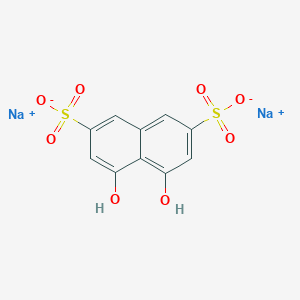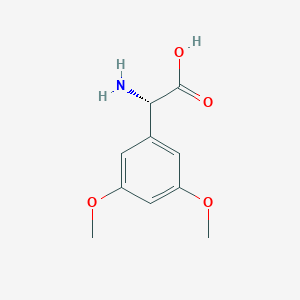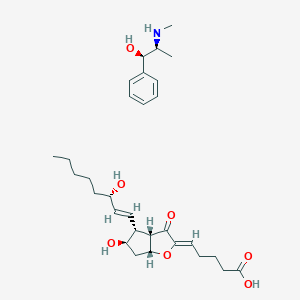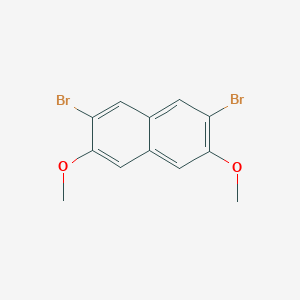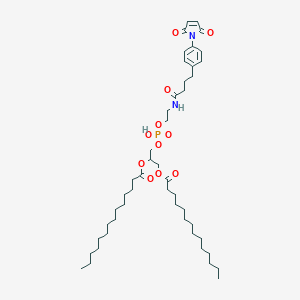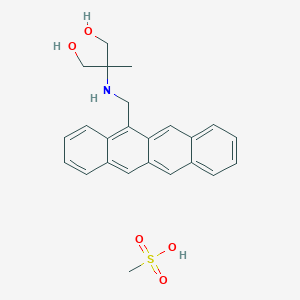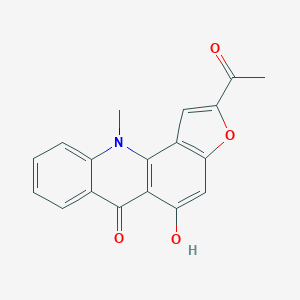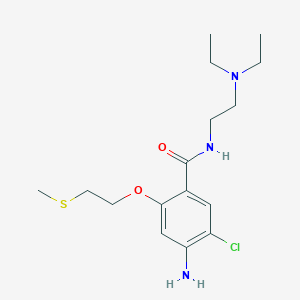
Metoclopramide sulfide
Übersicht
Beschreibung
Metoclopramide is an antiemetic agent and dopamine D2 antagonist used in the treatment of gastroesophageal reflux disease, prevention of nausea and vomiting, and to stimulate gastric emptying .
Synthesis Analysis
Metoclopramide has been synthesized using various methods. One study describes an improved synthesis of Metoclopramide hydrochloride using a high yield condensation at low temperature . Another study discusses the radiosynthesis of [11C]metoclopramide .Molecular Structure Analysis
The molecular formula of Metoclopramide is C14H22ClN3O2 . It has been studied for its effects on the surface ionization of fumed silica .Chemical Reactions Analysis
While specific chemical reactions involving Metoclopramide were not found, it’s known that Metoclopramide interacts with dopamine receptors in the gastrointestinal tract .Physical And Chemical Properties Analysis
Metoclopramide is rapidly absorbed in the gastrointestinal tract with an absorption rate of about 84% . It has been shown to affect the motility of the gastrointestinal tract .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
102670-58-6 |
|---|---|
Produktname |
Metoclopramide sulfide |
Molekularformel |
C16H26ClN3O2S |
Molekulargewicht |
359.9 g/mol |
IUPAC-Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(2-methylsulfanylethoxy)benzamide |
InChI |
InChI=1S/C16H26ClN3O2S/c1-4-20(5-2)7-6-19-16(21)12-10-13(17)14(18)11-15(12)22-8-9-23-3/h10-11H,4-9,18H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
QRIOIGZLWPJCCP-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OCCSC)N)Cl |
Andere CAS-Nummern |
102670-58-6 |
Synonyme |
metoclopramide sulfide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


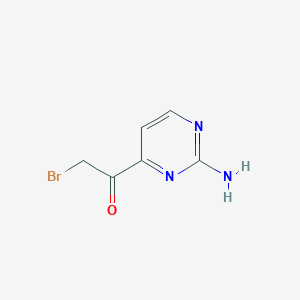
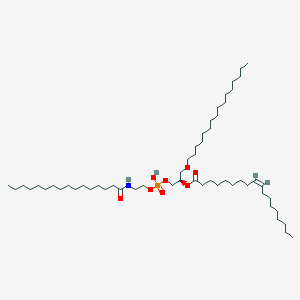
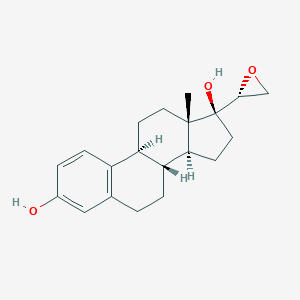
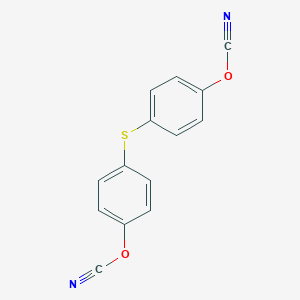
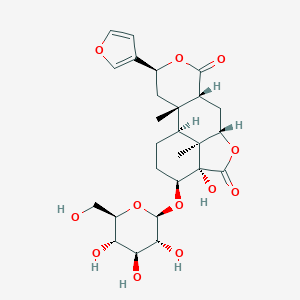
![4-[(5-Amino-6-cyanopyrazin-2-yl)methylamino]benzoic acid](/img/structure/B8440.png)
